molecular formula C15H13N3O2S2 B11351119 N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11351119
M. Wt: 331.4 g/mol
InChI Key: QJTPDNURXPIDTK-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a thiophene ring, an oxadiazole ring, and a sulfanyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction.

    Coupling Reactions: The oxadiazole and thiophene rings can be coupled using appropriate reagents and catalysts.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)16-13(19)9-22-15-18-17-14(20-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

QJTPDNURXPIDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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